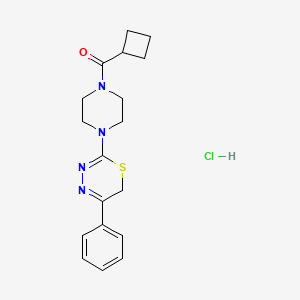
cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4OS and its molecular weight is 378.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C16H21ClN4OS2
- Molecular Weight : 385.0 g/mol
- CAS Number : 1351655-17-8
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of piperazine and thiadiazole moieties has been shown to enhance cytotoxicity against various cancer cell lines.
In Vitro Studies
A study published in MDPI explored the anticancer activity of related thiadiazole derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer MCF-7 cells, with IC50 values ranging from 2.34 to 91.00 µg/mL against different cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound VI | MCF-7 | 12.5 |
| Compound VII | A549 | 0.2 |
| Compound IV | HeLa | 4.2 |
These findings suggest that modifications to the piperazine ring can significantly influence the anticancer properties of thiadiazole derivatives.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Tyrosinase Activity : Some derivatives have been identified as competitive inhibitors of tyrosinase, which plays a role in melanin production and can be linked to skin cancers .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, potentially protecting normal cells from oxidative stress associated with cancer progression .
Structure-Activity Relationships (SAR)
The structure of this compound is critical in determining its biological activity. Variations in substituents on the piperazine ring and thiadiazole moiety can lead to significant changes in potency and selectivity against cancer cell lines.
For instance:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity levels significantly. Compounds with para-substituted groups demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds derived from thiadiazole scaffolds:
- Study on Antitumor Activity : A compound structurally similar to cyclobutyl(4-(5-pheny... exhibited IC50 values of 3.21 µg/mL against MCF-7 cells, indicating a strong potential for further development as an anticancer agent .
- Toxicological Studies : Preliminary toxicity assessments are essential for evaluating safety profiles before clinical applications. In vitro assays have shown varying degrees of cytotoxicity across different normal cell lines, suggesting a need for further investigation into selective targeting mechanisms.
Propriétés
IUPAC Name |
cyclobutyl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c23-17(15-7-4-8-15)21-9-11-22(12-10-21)18-20-19-16(13-24-18)14-5-2-1-3-6-14;/h1-3,5-6,15H,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHTHBEMVRKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














